Physicochemical properties of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride
Physicochemical properties of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride
An in-depth technical analysis of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride requires moving beyond basic chemical descriptors to understand the intricate balance of its electronic effects, solvolysis kinetics, and synthetic utility. As a highly versatile electrophilic building block, this compound is indispensable in the rational design of sulfonamide-based therapeutics, agrochemicals, and advanced materials.
This guide provides a comprehensive evaluation of its physicochemical properties, mechanistic behavior, and a self-validating protocol for its synthesis, designed specifically for researchers and process chemists scaling up from bench to pilot.
Structural Dynamics and Electronic Profiling
The reactivity of aryl sulfonyl chlorides is fundamentally dictated by the electronic contributions of their aromatic substituents[1]. In 3-Methoxy-4-methylbenzene-1-sulfonyl chloride (CAS: 152708-83-3), the sulfur atom's electrophilicity is finely tuned by a "push-pull" electronic system:
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Para-Methyl Group (+I, +H): Located at position 4 (para to the sulfonyl group), the methyl group donates electron density via hyperconjugation and inductive effects, slightly stabilizing the ground state of the sulfonyl chloride.
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Meta-Methoxy Group (-I, +M): Located at position 3, the methoxy group's resonance (+M) effect directs electron density to its ortho and para positions (C2, C4, C6), bypassing the C1 sulfonyl attachment. Consequently, its primary influence on the sulfonyl group is inductive electron withdrawal (-I), which enhances the electrophilicity of the sulfur center.
This precise substitution pattern yields a reagent that is robust enough to resist rapid background hydrolysis during aqueous workups, yet highly reactive toward targeted nitrogen and oxygen nucleophiles[2].
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3-Methoxy-4-methylbenzene-1-sulfonyl chloride |
| CAS Registry Number | 152708-83-3[3] |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol [4] |
| SMILES String | CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC[4] |
| Physical State | Solid/Powder |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C or -20°C to prevent hydrolysis[5] |
Mechanistic Reactivity and Solvolysis Kinetics
Understanding the solvolysis kinetics of arenesulfonyl chlorides is critical for optimizing reaction conditions and solvent selection. Nucleophilic substitution at the tetracoordinate sulfur does not follow a simple SN2 pathway. Instead, kinetic solvent isotope effects (KSIE) and Hammett plot analyses indicate that the reaction proceeds via a trigonal bipyramidal transition state [6],[7].
When reacting with an amine or undergoing hydrolysis, the nucleophile attacks the sulfur atom, temporarily expanding its coordination before the expulsion of the chloride leaving group. The meta-methoxy group accelerates this process by stabilizing the accumulating negative charge in the transition state via its -I effect[8].
Caption: Trigonal bipyramidal transition state logic during nucleophilic substitution at the sulfonyl sulfur.
Kinetic Parameters for Aryl Sulfonyl Chloride Solvolysis
(Data generalized from substituted benzenesulfonyl chloride analogs)
| Kinetic Parameter | Observation / Value | Mechanistic Implication |
| Hammett ρ Value | +0.35 to +2.02 (Solvent dependent)[8],[7] | Positive ρ indicates negative charge development at the transition state. |
| Kinetic Solvent Isotope Effect ( kH2O/kD2O ) | ~1.56 at 20°C[8] | High KSIE indicates significant bond-breaking at the transition state compared to standard alkyl chlorides. |
Advanced Synthetic Methodologies
While direct chlorosulfonation of 2-methoxytoluene using chlorosulfonic acid is theoretically possible, it is practically flawed. The competing directing effects of the methoxy and methyl groups lead to an intractable mixture of regioisomers.
To achieve absolute regiocontrol, the Sandmeyer-type chlorosulfonation starting from 3-methoxy-4-methylaniline is the gold standard[1]. This method utilizes an aqueous process chemistry approach. By converting the aniline to a diazonium salt and subsequently reacting it with a sulfur dioxide source in the presence of a copper catalyst, the sulfonyl chloride is generated with high fidelity[9]. Crucially, the extreme hydrophobicity of the resulting 3-methoxy-4-methylbenzene-1-sulfonyl chloride causes it to precipitate out of the aqueous phase immediately upon formation, protecting it from hydrolysis[2].
Caption: Workflow for the Sandmeyer-type synthesis of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride.
Validated Experimental Protocol: Sandmeyer-Type Synthesis
The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure causality and reaction integrity at every step.
Step 1: Diazotization
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Procedure: Suspend 3-methoxy-4-methylaniline (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water. Chill the suspension to 0–5°C using an ice-salt bath.
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Addition: Add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the internal temperature strictly below 5°C.
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Causality: Temperature control is paramount. Exceeding 5°C provides enough thermal energy to drive the extrusion of N₂ gas, converting the diazonium intermediate into an undesired phenol byproduct.
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Self-Validation (IPC): After 30 minutes of stirring, spot the reaction mixture on starch-iodide paper . An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization of the starting amine is complete. Neutralize excess nitrous acid with sulfamic acid until the starch-iodide test is negative.
Step 2: Copper-Catalyzed Chlorosulfonation
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Procedure: In a separate vessel, prepare a saturated solution of SO₂ gas in glacial acetic acid (or utilize a surrogate like DABSO/thionyl chloride) and add CuCl (0.1 equiv)[2],[9]. Chill to 0°C.
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Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl mixture.
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Causality: The Cu(I) species acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical while extruding nitrogen gas. The aryl radical is rapidly trapped by SO₂, followed by oxidation and chlorination to yield the sulfonyl chloride[9].
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Self-Validation (IPC): Monitor the reaction via bubbler. The vigorous evolution of nitrogen gas is the physical indicator of the radical coupling. The reaction is complete when gas evolution ceases.
Step 3: Isolation and Purification
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Procedure: Pour the reaction mixture over crushed ice/water.
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Causality: The aqueous acidic environment forces the highly hydrophobic 3-methoxy-4-methylbenzene-1-sulfonyl chloride to precipitate as a solid. Its low aqueous solubility acts as a kinetic barrier against hydrolysis[2].
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Self-Validation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum. Validate the structural integrity via derivatization (reacting a small aliquot with isopropylamine) followed by LC-MS, as direct mass spectrometry of sulfonyl chlorides often yields hydrolyzed artifacts[4].
Applications in Drug Discovery
In medicinal chemistry, 3-Methoxy-4-methylbenzene-1-sulfonyl chloride is heavily utilized to synthesize sulfonamides , a motif celebrated for its metabolic stability and predictable hydrogen-bonding geometry[1].
By reacting this sulfonyl chloride with diverse primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or pyridine), researchers can rapidly generate libraries of sulfonamides. The resulting compounds frequently serve as bioisosteres for amides, offering improved proteolytic stability and altered physicochemical properties (such as optimized logP and topological polar surface area) critical for crossing biological membranes and engaging target kinases or proteases.
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- 3. 4-methylbenzenesulfonyl chloride,4-methylbenzylsulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 152708-83-3 (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. 13432-82-1|4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 8. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
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